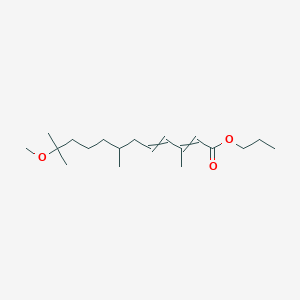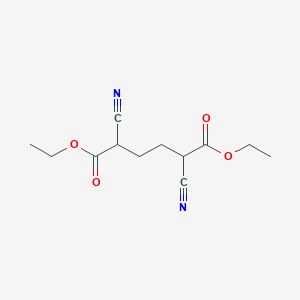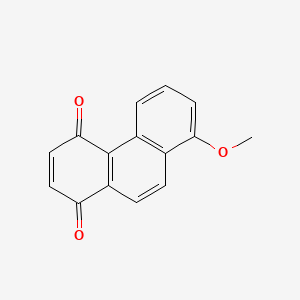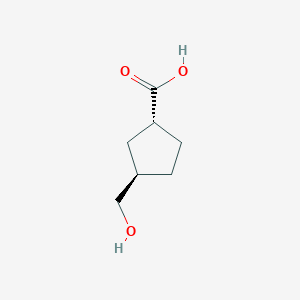
2-(2-Methylphenyl)-3-phenyl-1,4-oxathiine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methylphenyl)-3-phenyl-1,4-oxathiine is an organic compound that belongs to the class of heterocyclic compounds It features a unique structure with an oxathiine ring, which is a six-membered ring containing one oxygen and one sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylphenyl)-3-phenyl-1,4-oxathiine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-methylphenyl thiol with phenyl glyoxal in the presence of a base, such as sodium hydroxide, to form the oxathiine ring. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methylphenyl)-3-phenyl-1,4-oxathiine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the oxathiine ring can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced oxathiine derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
2-(2-Methylphenyl)-3-phenyl-1,4-oxathiine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as conductivity and stability.
Mecanismo De Acción
The mechanism of action of 2-(2-Methylphenyl)-3-phenyl-1,4-oxathiine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Methylphenyl)-1,3-oxathiolane: Another heterocyclic compound with a similar structure but different ring size.
2-(2-Methylphenyl)-3-phenyl-1,4-thiazine: Contains a nitrogen atom in place of the oxygen in the oxathiine ring.
2-(2-Methylphenyl)-3-phenyl-1,4-dioxane: Features two oxygen atoms in the ring instead of one oxygen and one sulfur.
Uniqueness
2-(2-Methylphenyl)-3-phenyl-1,4-oxathiine is unique due to the presence of both oxygen and sulfur in its ring structure, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
63386-95-8 |
|---|---|
Fórmula molecular |
C17H14OS |
Peso molecular |
266.4 g/mol |
Nombre IUPAC |
2-(2-methylphenyl)-3-phenyl-1,4-oxathiine |
InChI |
InChI=1S/C17H14OS/c1-13-7-5-6-10-15(13)16-17(19-12-11-18-16)14-8-3-2-4-9-14/h2-12H,1H3 |
Clave InChI |
KGJYWXXDKORYLN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2=C(SC=CO2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![10-Methoxy-1,4,6,9-tetramethylpyrido[3,2-g]quinoline-2,8(1h,9h)-dione](/img/structure/B14504421.png)
![6,8-Bis(4-methoxyphenyl)-3-thia-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B14504429.png)










